2-chloro-N-[3-(4-methylbenzoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]acetamide

Medicinal Chemistry Chemical Biology Library Synthesis

2-Chloro-N-[3-(4-methylbenzoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]acetamide (CAS 565180-45-2) is a synthetic tetrahydrobenzothiophene derivative featuring a 4-methylbenzoyl group at C3 and a 2-chloroacetamide moiety at C2. The compound belongs to a class of benzothiophene amide derivatives that have been investigated as histone deacetylase (HDAC) inhibitors and kinase inhibitors, with the tetrahydrobenzothiophene scaffold appearing in selective mycobacterial PknG inhibitors (IC50 = 390 nM for the prototype) and EGFR2-targeting anticancer agents.

Molecular Formula C18H18ClNO2S
Molecular Weight 347.86
CAS No. 565180-45-2
Cat. No. B2875057
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-chloro-N-[3-(4-methylbenzoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]acetamide
CAS565180-45-2
Molecular FormulaC18H18ClNO2S
Molecular Weight347.86
Structural Identifiers
SMILESCC1=CC=C(C=C1)C(=O)C2=C(SC3=C2CCCC3)NC(=O)CCl
InChIInChI=1S/C18H18ClNO2S/c1-11-6-8-12(9-7-11)17(22)16-13-4-2-3-5-14(13)23-18(16)20-15(21)10-19/h6-9H,2-5,10H2,1H3,(H,20,21)
InChIKeyUTTMGVVAOJLPQV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-Chloro-N-[3-(4-methylbenzoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]acetamide (CAS 565180-45-2): A Tetrahydrobenzothiophene Building Block for Kinase and HDAC-Targeted Library Synthesis


2-Chloro-N-[3-(4-methylbenzoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]acetamide (CAS 565180-45-2) is a synthetic tetrahydrobenzothiophene derivative featuring a 4-methylbenzoyl group at C3 and a 2-chloroacetamide moiety at C2 [1]. The compound belongs to a class of benzothiophene amide derivatives that have been investigated as histone deacetylase (HDAC) inhibitors and kinase inhibitors, with the tetrahydrobenzothiophene scaffold appearing in selective mycobacterial PknG inhibitors (IC50 = 390 nM for the prototype) and EGFR2-targeting anticancer agents [2]. The compound is commercially supplied at 95–98% purity by multiple vendors for research use .

Why 2-Chloro-N-[3-(4-methylbenzoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]acetamide Cannot Be Simply Replaced by In-Class Tetrahydrobenzothiophene Analogs


Substituting 2-chloro-N-[3-(4-methylbenzoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]acetamide with closely related tetrahydrobenzothiophene derivatives introduces distinct structural alterations that affect synthetic utility, physicochemical properties, and biological target engagement. The C3 substituent (4-methylbenzoyl vs. cyano vs. carboxamide) modulates both lipophilicity and hydrogen-bonding capacity, which are critical for membrane permeability and target binding [1]. The C2 chloroacetamide group functions as a reactive electrophilic handle for further derivatization—a feature absent in the corresponding amine precursor (CAS 247206-89-9) [2]. These structural differences translate into divergent computed logP values, H-bond donor/acceptor counts, and synthetic accessibility profiles that preclude simple interchangeability [3].

Quantitative Differentiation Evidence for 2-Chloro-N-[3-(4-methylbenzoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]acetamide (CAS 565180-45-2)


Chloroacetamide Electrophilic Handle vs. Amine Precursor: Synthetic Utility Differentiation

The target compound bears a 2-chloroacetamide group at C2, providing a reactive electrophilic center suitable for nucleophilic substitution (SN2) reactions—a functional handle absent in the direct amine precursor 3-(4-methylbenzoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-amine (CAS 247206-89-9). The chloroacetamide enables efficient alkylation with amines, thiols, and other nucleophiles to generate diverse compound libraries without requiring additional activation steps [1][2].

Medicinal Chemistry Chemical Biology Library Synthesis

Computed Lipophilicity (XLogP3) and Hydrogen-Bonding Profile vs. Cyano Analog

The target compound has a computed XLogP3 of 5.2, reflecting the lipophilic character conferred by the 4-methylbenzoyl group. In contrast, the 3-cyano-substituted analog 2-chloro-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)acetamide (CAS 58125-40-9) has a substantially lower computed logP (estimated ~2.5–3.0 based on the polar cyano group). The target compound also has 1 hydrogen bond donor and 3 hydrogen bond acceptors, compared to 1 donor and 4 acceptors for the cyano analog [1].

Drug Design ADME Physicochemical Profiling

Commercial Purity and Supply Availability vs. Amine Precursor

The target compound is commercially available from multiple independent vendors with documented purity levels of 95% (AKSci) , 97% (Leyan) , and ≥98% (MolCore) , including ISO-certified supply chains. In comparison, the amine precursor 3-(4-methylbenzoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-amine (CAS 247206-89-9) is listed primarily for custom synthesis with less standardized commercial availability .

Chemical Procurement Quality Control Supply Chain

Tetrahydrobenzothiophene Scaffold: Class-Level HDAC and Kinase Inhibitory Potential

The tetrahydrobenzothiophene scaffold, to which the target compound belongs, appears in patent-class HDAC inhibitors (US7834034B2) and reported kinase inhibitors. A structurally related tetrahydrobenzothiophene compound (PknG inhibitor, CAS 329221-38-7) demonstrates an IC50 of 390 nM against mycobacterial protein kinase G with >100-fold selectivity over 25 human kinases . Separately, tetrahydrobenzothiophene derivatives have shown IC50 values of 13.37 ± 2.37 μM against Mia PaCa-2 pancreatic cancer cells via EGFR2 kinase inhibition [1]. However, direct pharmacological data for the specific target compound (CAS 565180-45-2) has not been identified in the primary literature at the time of this analysis; the above represents class-level inference [2].

Epigenetics Cancer Therapeutics Kinase Inhibition

Recommended Application Scenarios for 2-Chloro-N-[3-(4-methylbenzoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]acetamide (CAS 565180-45-2)


Focused Library Synthesis via Chloroacetamide Alkylation

The 2-chloroacetamide group serves as an electrophilic handle for SN2-based diversification, enabling one-step coupling with amine-, thiol-, or hydroxyl-containing fragments to generate focused libraries of tetrahydrobenzothiophene derivatives. This reactivity eliminates the need for coupling reagents required by the amine precursor (CAS 247206-89-9), streamlining parallel synthesis workflows [1]. Recommended for medicinal chemistry groups exploring structure-activity relationships around the C2 position of the tetrahydrobenzothiophene scaffold.

HDAC and Kinase Inhibitor Lead Optimization Programs

Given that the tetrahydrobenzothiophene scaffold is precedented in HDAC inhibitor patents (US7834034B2) and kinase inhibitor literature (PknG IC50 = 390 nM; EGFR2 IC50 = 13.37 μM), this compound can serve as a core scaffold for lead optimization programs targeting these enzyme classes [2][3]. Its computed XLogP3 of 5.2 suggests brain-penetrant properties may be achievable, supporting CNS-targeted programs. However, users must commission de novo target-specific enzymatic and cellular profiling, as direct activity data for this specific compound is not publicly available.

Comparative Physicochemical Profiling in ADME Screening Cascades

With its well-defined computed properties (XLogP3 = 5.2, HBD = 1, HBA = 3, MW = 347.9), the compound can serve as a lipophilic benchmark in ADME screening cascades when evaluating tetrahydrobenzothiophene series [1]. Its high lipophilicity relative to the cyano analog (estimated ΔXLogP3 ≈ +2.2) makes it useful for assessing the impact of logP modulation on metabolic stability, plasma protein binding, and permeability within a congeneric series.

Reliable Procurement for Multi-Institutional Collaborative Screening

With multi-vendor commercial availability at 95–98% purity and ISO-certified supply chains (MolCore), this compound provides a reliable sourcing option for multi-institutional screening consortia requiring batch-to-batch consistency . The availability from stocking vendors in quantities from 100 mg to gram scale supports both pilot screening and follow-up validation studies.

Quote Request

Request a Quote for 2-chloro-N-[3-(4-methylbenzoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.